molecular formula C6H8N6O B1197667 2-Amino-N(6)-methoxyadenine CAS No. 60254-48-0

2-Amino-N(6)-methoxyadenine

Cat. No. B1197667
CAS RN: 60254-48-0
M. Wt: 180.17 g/mol
InChI Key: MPQODCRXMAXIRX-UHFFFAOYSA-N
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Description

Compounds like “2-Amino-N(6)-methoxyadenine” typically belong to a class of organic compounds known as amines. These are organic compounds that contain nitrogen atom with a lone pair of electrons .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and other organic compounds . For example, the synthesis of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives involves the combination of histone deacetylase (HDAC) inhibitors with a kinase inhibitor .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a combination of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure would depend on the specific arrangement of these atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with other organic compounds. For example, the reaction of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives with arylboronic acid at room temperature has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in water, and reactivity with other chemicals .

Scientific Research Applications

  • 2-Amino-N(6)-methoxyadenine has been studied for its mutagenic and growth-inhibitory effects on bacteria. For instance, it showed strong mutagenic activity in experiments involving Salmonella typhimurium TA1530, although it did not exert inhibitory effects on bacterial growth like some other purine analogs (Janion & Myszkowska, 1981).

  • This compound has also been a subject of interest in the study of DNA damage and repair mechanisms. For example, it has been shown that this compound can form Watson-Crick base pairs with thymine in DNA, despite its methoxylation, which indicates its potential role in genetic mutations and DNA structure studies (Chatake et al., 1999).

  • It's been used in research to understand tautomerism in purine derivatives. For instance, studies have shown that this compound can exhibit amino-imino tautomerism, which is crucial for understanding its interactions and stability in different chemical environments (Fujii et al., 1987).

  • The compound has implications in the study of the SOS response in E. coli cells, indicating its role in understanding cellular stress responses and DNA repair mechanisms (Bebenek & Janion, 2004).

  • In crystallographic studies, this compound has been used to understand the structure and behavior of damaged DNA, contributing to our knowledge of genetic mutations and DNA repair (Chatake et al., 1999).

  • It has been explored as an intermediate in the synthesis of novel antiviral agents, highlighting its potential application in drug development (Harnden & Wyatt, 1990).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological molecules. For example, Aminocaproic acid, a similar compound, binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin .

Safety and Hazards

The safety and hazards associated with a compound like “2-Amino-N(6)-methoxyadenine” would depend on its specific properties. For example, similar compounds can be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on a compound like “2-Amino-N(6)-methoxyadenine” could involve further studies on its synthesis, properties, and potential applications. For example, recent studies have focused on the development of cancer drugs by combining the activities of different pharmacological agents in one molecule .

properties

IUPAC Name

6-N-methoxy-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c1-13-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQODCRXMAXIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1=NC(=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208999
Record name 2-Amino-N(6)-methoxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60254-48-0
Record name N6-Methoxy-9H-purine-2,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60254-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N(6)-methoxyadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N(6)-methoxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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